

Application Note: Ultrasensitive Detection of Apo-Enterobactin using a Validated LC-MS Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602223

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Introduction

Enterobactin is a potent siderophore synthesized by various Gram-negative bacteria, including *Escherichia coli*, to sequester ferric iron (Fe^{3+}), an essential nutrient, from their environment. The iron-free form, **apo-enterobactin**, represents the precursor to the iron-chelating holo-enterobactin and is a key indicator of active siderophore biosynthesis. Monitoring **apo-enterobactin** levels is critical for researchers in microbiology, infectious disease, and drug development, as it provides insights into bacterial iron acquisition mechanisms and potential targets for antimicrobial therapies. This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and specific detection and quantification of **apo-enterobactin** in bacterial culture supernatants.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of analytical chemistry and mass spectrometry.

Experimental Protocols

This section details the complete workflow for the detection of **apo-enterobactin**, from sample preparation to data acquisition.

Sample Preparation: Extraction of Apo-Enterobactin from Bacterial Culture

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte for sensitive detection.

Materials:

- Bacterial culture grown in iron-depleted minimal medium.
- Centrifuge and appropriate centrifuge tubes.
- 0.22 μ m sterile syringe filters.
- Concentrated HCl.
- Ethyl acetate (LC-MS grade).
- Rotary evaporator or vacuum concentrator.
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- 0.1% Formic acid in water/methanol (v/v).

Procedure:

- Culture Preparation: Grow the bacterial strain of interest in an iron-depleted minimal medium to induce the production of siderophores.[\[1\]](#)[\[2\]](#)
- Harvesting Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Filtration: Carefully decant the supernatant and filter it through a 0.22 μ m sterile filter to remove any remaining cells and particulate matter.[\[1\]](#)[\[4\]](#)[\[5\]](#)

- Acidification: Adjust the pH of the supernatant to approximately 2.0 by adding concentrated HCl. This step protonates the catechol groups of enterobactin, enhancing its solubility in organic solvents.[2][3][4]
- Liquid-Liquid Extraction:
 - Transfer the acidified supernatant to a separatory funnel.
 - Add an equal volume of ethyl acetate and shake vigorously for 2 minutes to extract **apo-enterobactin** into the organic phase.[2][3][4]
 - Allow the layers to separate and collect the upper organic phase.
 - Repeat the extraction twice more to ensure complete recovery.
 - Pool the organic fractions.[2][4]
- Drying and Reconstitution:
 - Evaporate the pooled organic phase to dryness using a rotary evaporator or vacuum concentrator.[2][4]
 - Reconstitute the dried extract in a known, small volume (e.g., 200 μ L) of 50% methanol in water containing 0.1% formic acid for LC-MS analysis.[2][4]

LC-MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
- C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid.[5][6]

- Mobile Phase B: Acetonitrile with 0.1% formic acid.[5][6]
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to separate the compounds.[2][6]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
- Scan Range: m/z 100-1000.
- Targeted Ion Monitoring: Monitor for the protonated molecule of **apo-enterobactin** ($[M+H]^+$) at m/z 670.6.[2]
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.

Data Presentation

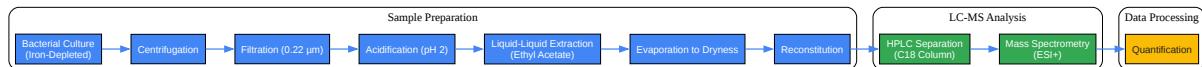
Quantitative data should be summarized for clear comparison. The following table provides an example of expected results for **apo-enterobactin** quantification in wild-type and mutant bacterial strains.

Strain	Treatment	Apo-Enterobactin Concentration (µM)	Standard Deviation
Wild-Type	Iron-depleted medium	15.2	1.8
Wild-Type	Iron-replete medium	0.5	0.1
entC Mutant	Iron-depleted medium	< 0.1 (Not Detected)	N/A
entF Mutant	Iron-depleted medium	< 0.1 (Not Detected)	N/A

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

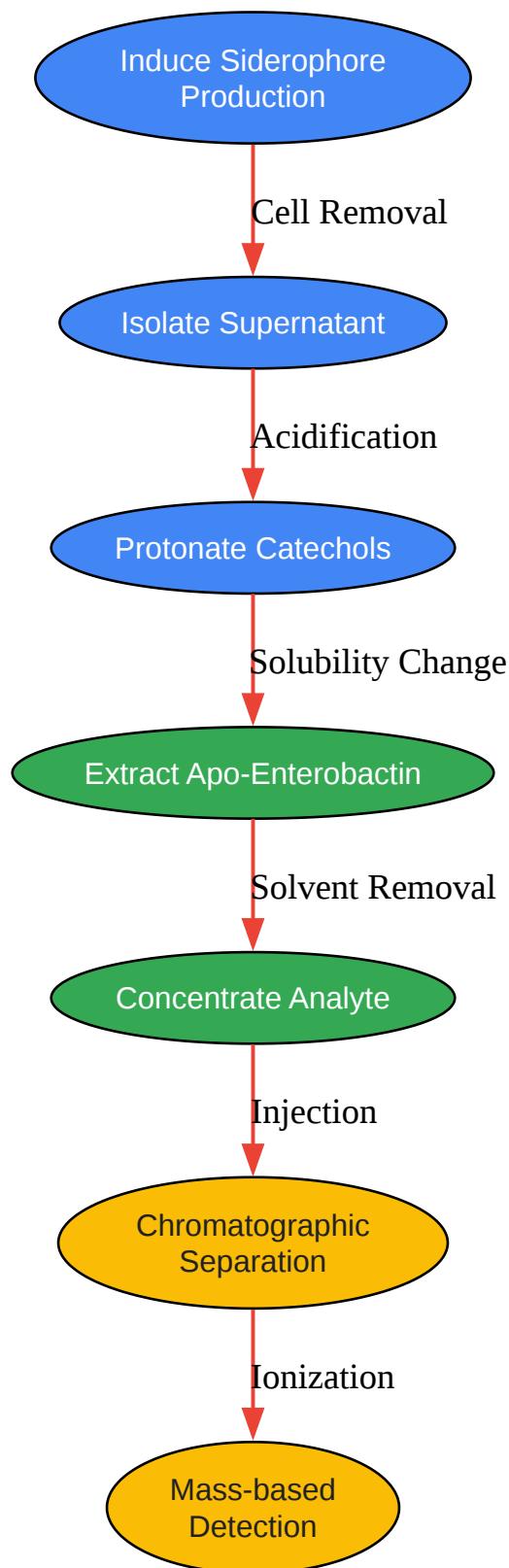


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Caption: Workflow for LC-MS based detection of **apo-enterobactin**.

Logical Relationship of Key Steps

This diagram outlines the logical progression and rationale behind the key stages of the protocol.

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- 6. Enterobactin- and salmochelin- β -lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04337K [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: Ultrasensitive Detection of Apo-Enterobactin using a Validated LC-MS Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602223#lc-ms-protocol-for-detection-of-apo-enterobactin>]

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